molecular formula C22H19FN4O3 B2978605 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903191-46-8

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2978605
CAS No.: 903191-46-8
M. Wt: 406.417
InChI Key: CGNGKGDRRCUGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a piperazine ring, a fluorobenzoyl group, a methoxyphenyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The piperazine ring and the fluorobenzoyl group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-18-8-4-15(5-9-18)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)16-2-6-17(23)7-3-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNGKGDRRCUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.